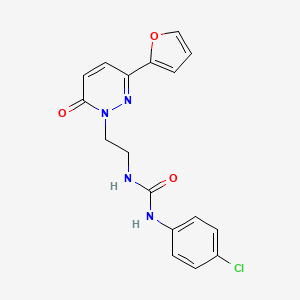

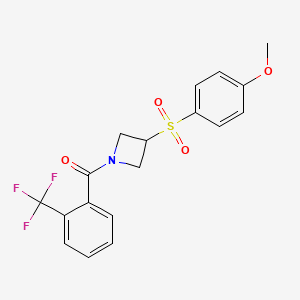

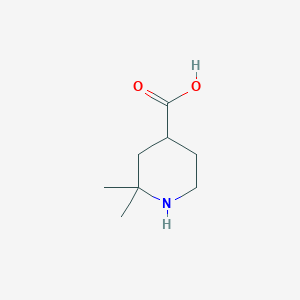

![molecular formula C20H15N3O3S B2660976 2-(2-(2-(allylthio)-1H-benzo[d]imidazol-1-yl)-2-oxoethyl)isoindoline-1,3-dione CAS No. 325694-36-8](/img/structure/B2660976.png)

2-(2-(2-(allylthio)-1H-benzo[d]imidazol-1-yl)-2-oxoethyl)isoindoline-1,3-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(2-(2-(allylthio)-1H-benzo[d]imidazol-1-yl)-2-oxoethyl)isoindoline-1,3-dione” belongs to the family of isoindoline-1,3-dione derivatives, also known as phthalimides . These compounds are important in medicinal chemistry due to their presence in a wide array of bioactive molecules . They are usually synthesized by the condensation of a phthalic anhydride with primary amines .

Synthesis Analysis

Isoindoline-1,3-dione derivatives can be synthesized using various methods . One such method involves a hexadehydro-Diels–Alder domino reaction of various substituted tetraynes and imidazole derivatives . This transformation involves the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions . Another method involves a domino reaction involving a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent and structurally varied primary amines .Molecular Structure Analysis

The molecular structure of isoindoline-1,3-dione derivatives is complex and variable . The skeletal representation of the fused heterocyclic ring system depicts the common planes in the A–B and B–C ring system . Compared with ordinary isoindoline-1,3-dione derivatives, tricyclic isoindoline-1,3-dione derivatives have multiple rings .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of isoindoline-1,3-dione derivatives include intramolecular cyclization and intermolecular coupling oxidation reactions . These reactions lead to the formation of three new C–C bonds and two new C aryl –O bonds .Physical And Chemical Properties Analysis

The physical and chemical properties of isoindoline-1,3-dione derivatives can be analyzed using various techniques such as 1H and 13C nuclear magnetic resonance (NMR) spectroscopy . The data are reported as chemical shift in ppm (δ), integration area, multiplicity, and coupling constant (Hz) .Scientific Research Applications

Pharmaceuticals and Agrochemicals

Imidazoles are key components in many pharmaceuticals and agrochemicals . The development of novel methods for the synthesis of substituted imidazoles is of strategic importance due to their wide range of applications .

2. Dyes for Solar Cells and Other Optical Applications Imidazoles have been used in research into dyes for solar cells and other optical applications . Their unique chemical properties make them suitable for these applications .

Functional Materials

Imidazoles are utilized in the development of functional materials . Their versatility and utility in various areas make expedient methods for the synthesis of imidazoles both highly topical and necessary .

Catalysis

Imidazoles are also deployed in catalysis . Their unique chemical structure allows them to act as effective catalysts in various chemical reactions .

Anticancer Agents

Isoindoline-1,3-dione derivatives, such as the compound , have been synthesized and investigated against blood cancer using K562 and Raji cell lines . They have shown inhibitory effects on the viability of cancer cells .

Treatment of Blood Disorders

The compound induced apoptosis and necrosis in Raji cells . This suggests that it could be used in the treatment of certain blood disorders .

Mechanism of Action

Isoindoline-1,3-dione derivatives have been tested in silico on the human dopamine receptor D2 to predict their affinities and some pharmacokinetic parameters . The in silico analysis suggests that these compounds have good properties as ligands of the dopamine receptor D2, interacting with the main amino acid residues at its allosteric binding site .

Safety and Hazards

Future Directions

Isoindoline-1,3-dione derivatives have a broad potential for use in chemical production and clinical medicine . They have shown potential as antipsychotic agents and in the treatment of Alzheimer’s disease . Future research could focus on developing more efficient synthesis methods and exploring their potential therapeutic applications.

properties

IUPAC Name |

2-[2-oxo-2-(2-prop-2-enylsulfanylbenzimidazol-1-yl)ethyl]isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3O3S/c1-2-11-27-20-21-15-9-5-6-10-16(15)23(20)17(24)12-22-18(25)13-7-3-4-8-14(13)19(22)26/h2-10H,1,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOFRVPLQFAPFOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCSC1=NC2=CC=CC=C2N1C(=O)CN3C(=O)C4=CC=CC=C4C3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

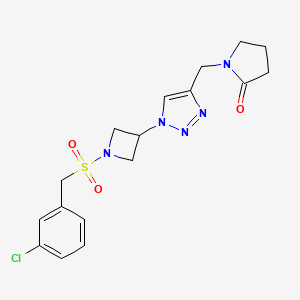

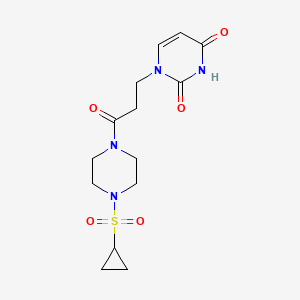

![N-(5-chloro-2-methylphenyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2660894.png)

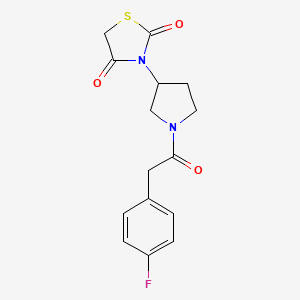

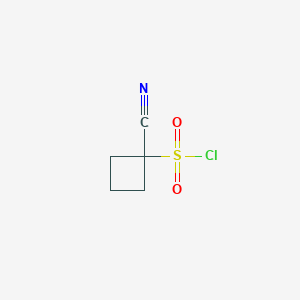

![N-[3-[2-(5-Chlorothiophen-2-yl)morpholin-4-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2660895.png)

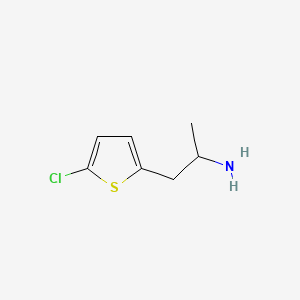

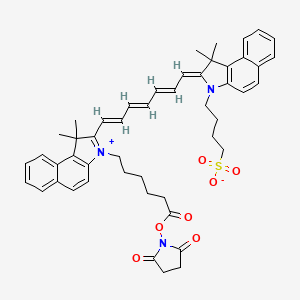

![Tert-butyl 3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)azetidine-1-carboxylate](/img/structure/B2660897.png)

![1-[Methyl(tert-butyloxycarbonyl)amino]cyclopentanecarboxylic acid](/img/structure/B2660901.png)

![1-(5-Fluoropyrimidin-2-yl)-4-[6-(trifluoromethyl)pyridine-3-carbonyl]piperazin-2-one](/img/structure/B2660911.png)